molecular formula C12H14O3 B8730253 Ethyl 3-(3-methoxyphenyl)prop-2-enoate

Ethyl 3-(3-methoxyphenyl)prop-2-enoate

Cat. No.: B8730253
M. Wt: 206.24 g/mol
InChI Key: UPOMPRQKAGEXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-methoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a methoxy group at the meta position of the phenyl ring. This compound belongs to the class of cinnamate derivatives, which are widely studied for their diverse applications in organic synthesis, pharmaceuticals, and materials science . The presence of the methoxy group enhances electron density on the aromatic ring, influencing both reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3

InChI Key

UPOMPRQKAGEXPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Name Substituent(s) on Phenyl Ring Ester Group Key Properties/Applications Reference
Ethyl 3-(3-methoxyphenyl)prop-2-enoate 3-methoxy Ethyl Potential intermediate for bioactive molecules; meta substitution reduces steric hindrance compared to ortho derivatives
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy + cyano Ethyl High reactivity due to electron-withdrawing cyano group; used in propenoylamide synthesis
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC/HMS) 4-methoxy 3-methylbutyl UV filter in cosmetics; bulkier ester group enhances lipophilicity
Ethyl caffeate (3,4-dihydroxyphenyl variant) 3,4-dihydroxy Ethyl Antioxidant and antibacterial properties; hydroxyl groups enable hydrogen bonding
(E)-Ethyl-3-(3′,4′-methylenedioxyphenyl)prop-2-enoate 3′,4′-methylenedioxy Ethyl Enhanced electron donation; used in lignan synthesis
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxy Ethyl Found in vinegar; hydroxyl group increases acidity (pKa ~4.5)

Key Observations :

  • Substituent Position : Meta-substituted methoxy (as in the target compound) offers a balance between electronic effects and steric accessibility, making it suitable for further functionalization. Para-substituted analogs (e.g., 4-methoxy) exhibit stronger electron-donating effects, stabilizing intermediates in electrophilic reactions .
  • Functional Groups: The presence of cyano groups (e.g., in ) introduces electron-withdrawing effects, accelerating Michael addition reactions. Hydroxyl groups (e.g., in ) enhance polarity and hydrogen-bonding capacity, critical for biological interactions.
  • Ester Group Variation : Larger ester groups (e.g., 3-methylbutyl in ) improve lipid solubility, favoring applications in UV filters. Smaller esters like ethyl are preferred for synthetic versatility .

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